molecular formula C23H28N2 B15167871 N~1~-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine CAS No. 627522-06-9

N~1~-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine

Cat. No.: B15167871
CAS No.: 627522-06-9
M. Wt: 332.5 g/mol
InChI Key: FXVOMRFGEJIIPJ-UHFFFAOYSA-N
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Description

N~1~-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a naphthalen-1-ylmethyl group at the N1 position and a 4-phenylbutyl chain at the N2 position. This compound belongs to a class of diamines with applications in coordination chemistry, material science, and corrosion inhibition. Its synthesis typically involves condensation reactions between primary amines and aldehydes or ketones, followed by purification via recrystallization or chromatography .

Key structural attributes include:

  • Flexibility: The 4-phenylbutyl chain enhances conformational adaptability, influencing binding interactions.

Properties

CAS No.

627522-06-9

Molecular Formula

C23H28N2

Molecular Weight

332.5 g/mol

IUPAC Name

N'-(naphthalen-1-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine

InChI

InChI=1S/C23H28N2/c1-2-9-20(10-3-1)11-6-7-16-24-17-18-25-19-22-14-8-13-21-12-4-5-15-23(21)22/h1-5,8-10,12-15,24-25H,6-7,11,16-19H2

InChI Key

FXVOMRFGEJIIPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNCCNCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of naphthalen-1-ylmethanamine with 4-phenylbutyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Alkyl halides, nucleophiles, organic solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce fully hydrogenated compounds.

Scientific Research Applications

N~1~-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N~1~-(Naphthalen-1-yl)ethane-1,2-diamine Dihydrochloride
  • Structure : Lacks the 4-phenylbutyl group at N2, replaced by a simpler ethylenediamine backbone.
  • Applications : Used in diazotization reactions and as a precursor for Schiff bases .
  • Molecular Weight : Lower (e.g., 283.2 g/mol for dihydrochloride form) compared to the target compound (~506.47 g/mol), impacting solubility and bioavailability .
(1R)-N~2~-[5-Chloro-2-(5-chloropyridin-2-yl)-6-methylpyrimidin-4-yl]-1-phenyl-N~1~-(4-phenylbutyl)ethane-1,2-diamine
  • Structure : Shares the N1-(4-phenylbutyl) group but incorporates a pyrimidine-pyridyl substituent at N2.
  • Molecular Weight : 506.47 g/mol, identical backbone but divergent electronic properties due to heterocyclic moieties .
  • Applications : Likely explored in medicinal chemistry for targeted binding (e.g., enzyme inhibition).
N~1~-(4-Fluorophenyl)-ethane-1,2-diamine
  • Structure : Fluorine substituent at the phenyl ring enhances electronegativity and metabolic stability.
  • Key Difference : Simpler aromatic substitution compared to the naphthalene system, reducing steric hindrance .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Applications
Target Compound ~506.47 Naphthalen-1-ylmethyl, 4-phenylbutyl ~5.2 Corrosion inhibition, coordination chemistry
N~1~-(Naphthalen-1-yl)ethane-1,2-diamine 283.2 (dihydrochloride) Naphthalen-1-yl ~3.8 Diazotization reactions
DETA 103.17 -NH₂ groups ~-1.5 Corrosion inhibition
N~1~-(4-Fluorophenyl)-ethane-1,2-diamine 168.21 4-Fluorophenyl ~1.9 Pharmaceutical intermediates

Functional Comparisons

Corrosion Inhibition
  • EDDB and DBDB: Schiff base derivatives with dimethylamino groups show >90% inhibition efficiency for C-steel in HCl, suggesting that electron-donating substituents improve performance .
Coordination Chemistry
  • Schiff Base Analogues : Compounds like (1S,2S)-1,2-diphenyl-N,N′-bis[(E)-2-hydroxynaphthalen-1-ylmethylidene]ethane-1,2-diamine form stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺), utilized in catalysis and material science .
  • Target Compound : The absence of hydroxyl groups may limit metal-binding capacity compared to hydroxynaphthalene derivatives.

Biological Activity

N~1~-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine is a compound of interest due to its potential biological activities. This article reviews the existing literature concerning its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a naphthalene moiety and a phenylbutyl group attached to an ethane-1,2-diamine backbone. Its structural formula can be represented as follows:

C19H24N2\text{C}_{19}\text{H}_{24}\text{N}_2

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The following mechanisms have been proposed:

  • Inhibition of Reuptake: The compound may inhibit the reuptake of monoamines, thereby increasing their availability in synaptic clefts.
  • Receptor Agonism/Antagonism: It could act on serotonin and dopamine receptors, influencing mood and behavior.
  • Nitric Oxide Pathway Modulation: There is evidence suggesting that it may enhance nitric oxide production, which plays a critical role in vascular regulation and neurotransmission.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity in various cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
Neuroblastoma12.5Monoamine reuptake inhibition
Endothelial Cells15.0Nitric oxide enhancement
Hepatocytes20.0Antioxidant activity

These results indicate that the compound has a promising potential for therapeutic applications in neurological disorders and cardiovascular health.

In Vivo Studies

Animal models have been employed to further investigate the pharmacological effects of this compound. A notable study involved administering varying doses to rats and assessing behavioral changes along with biochemical markers:

  • Behavioral Assessment: The treated groups showed reduced anxiety-like behaviors in the elevated plus maze test compared to control groups.
  • Biochemical Analysis: Increased levels of serotonin and dopamine were observed in the brains of treated animals, correlating with the observed behavioral changes.

Case Studies

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The researchers found that treatment significantly reduced markers of oxidative stress in neuronal cultures.

Case Study 2: Cardiovascular Implications

Another investigation focused on the cardiovascular implications of this compound. It was found to improve endothelial function in hypertensive rat models by enhancing nitric oxide bioavailability, suggesting potential benefits for treating hypertension.

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